![molecular formula C6H3FN4O2 B6271124 1-azido-3-fluoro-2-nitrobenzene CAS No. 874279-84-2](/img/new.no-structure.jpg)
1-azido-3-fluoro-2-nitrobenzene
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Overview
Description
1-Azido-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C6H3FN4O2. This compound is characterized by the presence of an azido group (-N3), a fluoro group (-F), and a nitro group (-NO2) attached to a benzene ring.
Preparation Methods
The synthesis of 1-azido-3-fluoro-2-nitrobenzene typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the fluoro group.
Diazotization: The nitro-substituted fluoroaniline is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Chemical Reactions Analysis
1-Azido-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates useful in organic synthesis.
Common reagents used in these reactions include sodium azide, sodium nitrite, hydrochloric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
1-Azido-3-fluoro-2-nitrobenzene serves as a versatile intermediate in the synthesis of complex organic molecules. Its azido group enables participation in click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole derivatives. This reaction is crucial in bioconjugation techniques where selective labeling of biomolecules is required.
Synthesis of Heterocycles
The compound is also utilized in the synthesis of various heterocyclic compounds and pharmaceuticals. The presence of the nitro group allows for reduction to amino derivatives, which may exhibit enhanced biological activities compared to their parent compounds.
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is investigated for its potential role in drug development. The azido group can be activated through photochemical methods, leading to the release of nitrogen gas and formation of reactive intermediates that can interact with biological macromolecules. This property makes it suitable for applications in targeted drug delivery systems and as a cross-linker in biomaterials.
Bioconjugation Applications
The ability of the azido group to form stable triazole rings through cycloaddition reactions has been extensively studied for bioconjugation applications. This allows for the selective attachment of drugs or imaging agents to proteins or nucleic acids, facilitating advancements in therapeutic and diagnostic technologies.
Materials Science
Polymer Chemistry
this compound is also applied in materials science, particularly in the development of polymers. The azido group can be converted into nitrenes upon thermal or photolytic decomposition, which are highly reactive intermediates useful for polymer crosslinking. This property enhances the mechanical properties and stability of polymeric materials .
Mechanism of Action
The mechanism of action of 1-azido-3-fluoro-2-nitrobenzene involves the reactivity of its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, a widely used method for bioconjugation and material synthesis.
Nitro Group: The nitro group can be reduced to an amino group, which can then participate in further chemical transformations.
Comparison with Similar Compounds
1-Azido-3-fluoro-2-nitrobenzene can be compared with other azido and nitro-substituted benzene derivatives:
1-Azido-2-nitrobenzene: Lacks the fluoro group, which can affect its reactivity and applications.
1-Azido-4-fluoro-2-nitrobenzene:
1-Azido-3-chloro-2-nitrobenzene: The chloro group can provide different reactivity compared to the fluoro group, leading to distinct applications.
These comparisons highlight the unique properties of this compound, particularly its combination of azido, fluoro, and nitro groups, which contribute to its versatility in various chemical reactions and applications.
Properties
CAS No. |
874279-84-2 |
---|---|
Molecular Formula |
C6H3FN4O2 |
Molecular Weight |
182.1 |
Purity |
95 |
Origin of Product |
United States |
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